Cas no 40637-78-3 (2-Methyl-6-nitrobenzamide)

2-Methyl-6-nitrobenzamide is a nitro-substituted benzamide derivative with the molecular formula C₈H₈N₂O₃. This compound is characterized by the presence of a methyl group at the 2-position and a nitro group at the 6-position of the benzamide scaffold. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The nitro group enhances reactivity, making it useful for further functionalization, while the methyl group can influence steric and electronic properties. Its well-defined structure and purity make it suitable for research and industrial applications requiring precise chemical modifications. Proper handling is advised due to potential sensitivity to heat or friction.
2-Methyl-6-nitrobenzamide structure
2-Methyl-6-nitrobenzamide structure
Product Name:2-Methyl-6-nitrobenzamide
CAS No:40637-78-3
MF:C8H8N2O3
MW:180.16072177887
CID:2620011
PubChem ID:11435293
Update Time:2025-06-13

2-Methyl-6-nitrobenzamide Chemical and Physical Properties

Names and Identifiers

    • 2-Methyl-6-nitrobenzamide
    • o-nitro-o'-methylbenzamide;2-Methyl-6-nitro-benzoesaeure-amid;2-Methoxy-3-nitrotoluene;6-Nitro-2-methyl-benzamid;2-methyl-6-nitro-benzoic acid amide;2-methyl-6-nitro-anisole;3-Nitro-2-methoxy-toluol;2-Methyl-6-nitrobenzamid;2-methyl-6-nitroanisol;
    • DTXSID80879377
    • 40637-78-3
    • nitrotoluamid
    • CS-0252682
    • 2-NITRO-6-METHYLBENZAMIDE
    • AKOS009358450
    • EN300-61229
    • Z394696612
    • G25934
    • SCHEMBL1806108
    • MFCD11646084
    • 630-963-8
    • QBA63778
    • Inchi: 1S/C8H8N2O3/c1-5-3-2-4-6(10(12)13)7(5)8(9)11/h2-4H,1H3,(H2,9,11)
    • InChI Key: DOQGEYYGGHYOJZ-UHFFFAOYSA-N
    • SMILES: O=C(C1C(=CC=CC=1C)[N+](=O)[O-])N

Computed Properties

  • Exact Mass: 180.05300
  • Monoisotopic Mass: 180.05349212g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 224
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 88.9Ų

Experimental Properties

  • PSA: 89.90000
  • LogP: 2.40950

2-Methyl-6-nitrobenzamide Security Information

2-Methyl-6-nitrobenzamide Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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Additional information on 2-Methyl-6-nitrobenzamide

Professional Introduction to 2-Methyl-6-nitrobenzamide (CAS No: 40637-78-3)

2-Methyl-6-nitrobenzamide, identified by its Chemical Abstracts Service (CAS) number 40637-78-3, is a significant compound in the field of chemical and pharmaceutical research. This compound has garnered attention due to its unique structural properties and potential applications in various scientific domains. The molecular structure of 2-Methyl-6-nitrobenzamide consists of a benzene ring substituted with a methyl group at the 2-position and a nitro group at the 6-position, further functionalized by an amide group. Such a configuration makes it a versatile intermediate in organic synthesis and a candidate for further derivatization to explore novel pharmacological activities.

The amide functionality in 2-Methyl-6-nitrobenzamide is particularly noteworthy, as it is a common pharmacophore in drug design. The presence of the nitro group introduces electrophilic characteristics, which can be exploited in various chemical reactions, including nucleophilic aromatic substitution and reduction processes. These reactions are pivotal in the synthesis of more complex molecules, making 2-Methyl-6-nitrobenzamide a valuable building block in medicinal chemistry.

In recent years, there has been growing interest in exploring the biological activities of nitroaromatic compounds. The nitro group in 2-Methyl-6-nitrobenzamide can be bioactivated through reduction to an amine, which may lead to the formation of reactive intermediates capable of interacting with biological targets. This transformation has been studied in the context of developing novel antimicrobial and anti-inflammatory agents. For instance, researchers have investigated the potential of nitroaromatic derivatives to modulate enzyme activity and interfere with pathogenic processes.

The methyl substituent at the 2-position of the benzene ring in 2-Methyl-6-nitrobenzamide also contributes to its chemical reactivity and biological profile. Methyl groups are known to influence electronic properties and steric hindrance, which can affect how the molecule interacts with biological systems. In drug discovery, such structural features are carefully considered to optimize potency, selectivity, and pharmacokinetic properties. The combination of these substituents makes 2-Methyl-6-nitrobenzamide a promising candidate for further investigation.

Recent advancements in computational chemistry have enabled more efficient screening of compounds like 2-Methyl-6-nitrobenzamide. Molecular modeling techniques can predict how this compound might interact with biological targets, such as enzymes or receptors, providing insights into its potential therapeutic effects. These computational methods complement experimental approaches by allowing researchers to design targeted experiments based on predicted interactions. This synergy between computational and experimental science has accelerated the discovery process in pharmaceutical research.

The synthesis of 2-Methyl-6-nitrobenzamide involves multi-step organic transformations that highlight its synthetic utility. One common synthetic route involves the nitration of 2-methylbenzoic acid followed by conversion to the corresponding amide. This method leverages readily available starting materials and established reaction protocols, making it accessible for both academic and industrial settings. The ability to synthesize such compounds efficiently is crucial for conducting large-scale screening programs aimed at identifying new drug candidates.

The role of intermediates like 2-Methyl-6-nitrobenzamide extends beyond their direct use as drugs or lead compounds. They serve as critical tools for understanding reaction mechanisms and developing new synthetic methodologies. For example, studying how nitro groups are introduced and transformed in molecules like this can provide insights into catalytic processes and improve reaction conditions across different chemical syntheses.

In conclusion, 2-Methyl-6-nitrobenzamide (CAS No: 40637-78-3) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features, combined with its reactivity and synthetic accessibility, make it a valuable asset for chemists and biologists alike. As research continues to uncover new applications for nitroaromatic compounds, compounds like this will undoubtedly play a crucial role in advancing our understanding of disease mechanisms and developing innovative therapeutic strategies.

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